ポリ(2,5-ジ(ヘキシルオキシ)シアノテレフタリル)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Poly(2 5-di(hexyloxy)cyanoterephthalyl) (PCTEH) is a type of conjugated polymer that has gained significant attention in the field of material science due to its unique properties. This polymer is known for its high electron mobility, good thermal stability, and excellent solubility in common organic solvents. PCTEH has been extensively studied for its potential applications in electronic devices, such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and light-emitting diodes (LEDs).

科学的研究の応用

光学アプリケーション

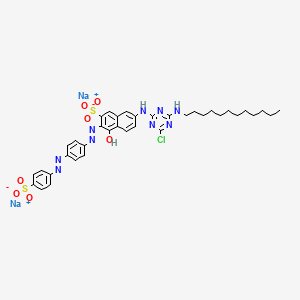

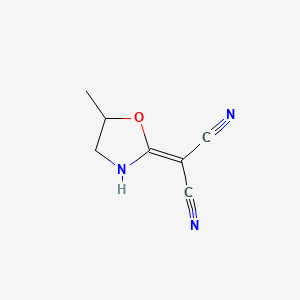

CN-PPVなどの共役ポリマー(CP)は、そのユニークな特性により光学アプリケーションにおいて重要な役割を果たします {svg_1} {svg_2}. 優れた機械的特性と半導体特性に加えて、高い輝度、光安定性、低毒性、低コスト、柔軟性、および高強度を備えています {svg_3} {svg_4}.

薄膜作製

CN-PPVは、フッ素ドープ酸化スズ(FTO)や石英などのさまざまな基板上にスピンコーティング法によって薄膜を作成するために使用できます {svg_5} {svg_6}. これらの薄膜は、同様の官能基を示すことが判明しています {svg_7} {svg_8}.

光電子およびフォトニックデバイス

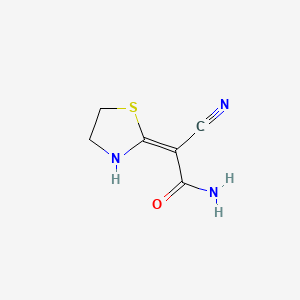

CN-PPVのユニークな特性により、光電子およびフォトニックデバイスの作成に適しています {svg_9} {svg_10}. これらのデバイスは、基板上に作成された光導波路構造内に、変調、発生、スイッチング、および検出などのさまざまな光機能を統合しています {svg_11} {svg_12}.

非線形光学(NLO)薄膜

CN-PPVの光学特性の変化と構造および形態の変化を組み合わせることで、性能が向上した非線形光学(NLO)薄膜を作成するための道が開かれます {svg_13} {svg_14}.

有機太陽電池

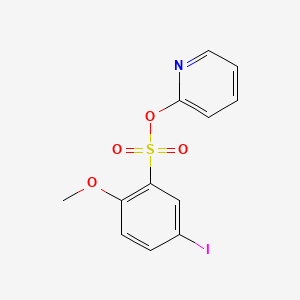

CN-PPVは、他のPPVと組み合わせて有機太陽電池に使用できます {svg_15} {svg_16}. このアプリケーションは、CN-PPVの電子伝導特性を利用しています {svg_17} {svg_18}.

高分子発光ダイオード(PLED)

CN-PPVは、高分子発光ダイオード(PLED)の作製のための導電性薄膜の形成に使用できます {svg_19} {svg_20}. このアプリケーションは、CN-PPVの発光特性を活用しています {svg_21} {svg_22}.

太陽電池

PLEDに加えて、CN-PPVは太陽電池の作製にも使用できます {svg_23} {svg_24}. このアプリケーションは、CN-PPVの独特の光吸収および発光構造を利用しています {svg_25} {svg_26}.

作用機序

Target of Action

Poly(2,5-di(hexyloxy)cyanoterephthalylidene), also known as CN-PPV, is an electron conducting polymer . Its primary target is the electron transport chain in organic photovoltaics .

Mode of Action

CN-PPV interacts with its targets by facilitating electron transport . As an n-type semiconductor, it has a high electron mobility, which allows it to effectively conduct electrons .

Biochemical Pathways

The primary biochemical pathway affected by CN-PPV is the electron transport chain in organic photovoltaics . By conducting electrons, CN-PPV plays a crucial role in the conversion of light energy into electrical energy .

Pharmacokinetics

The high electron mobility of CN-PPV influences its bioavailability in the electron transport chain .

Result of Action

The result of CN-PPV’s action is the efficient conversion of light energy into electrical energy in organic photovoltaics . This is achieved through its role in conducting electrons in the electron transport chain .

Action Environment

The action of CN-PPV can be influenced by environmental factors such as temperature and light intensity . These factors can affect the efficiency of electron transport and, consequently, the efficiency of energy conversion in organic photovoltaics .

Safety and Hazards

生化学分析

Biochemical Properties

POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) plays a significant role in biochemical reactions due to its electron-conducting properties. It interacts with various enzymes and proteins involved in electron transport chains. For instance, it can interact with cytochrome c oxidase, facilitating electron transfer processes. The nature of these interactions is primarily based on the compound’s ability to accept and donate electrons, thereby influencing the redox state of the biomolecules it interacts with .

Cellular Effects

POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in oxidative stress responses, thereby altering the cell’s metabolic state. Additionally, its interaction with cell membrane proteins can influence cell signaling pathways, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) involves its ability to bind to specific biomolecules and modulate their activity. It can inhibit or activate enzymes by altering their redox state. For instance, it can bind to the active site of cytochrome c oxidase, affecting its electron transfer activity. This binding interaction can lead to changes in the enzyme’s conformation and activity, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light and oxygen can lead to its degradation. This degradation can result in a decrease in its electron-conducting properties, thereby affecting its biochemical interactions and cellular effects .

Dosage Effects in Animal Models

The effects of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) vary with different dosages in animal models. At low doses, the compound can enhance electron transport and cellular metabolism. At high doses, it can exhibit toxic effects, such as oxidative stress and cell death. These threshold effects are crucial for determining the safe and effective dosage of the compound in various applications .

Metabolic Pathways

POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) is involved in several metabolic pathways, primarily those related to electron transport and redox reactions. It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, influencing the flow of electrons in the electron transport chain. These interactions can affect metabolic flux and the levels of various metabolites, thereby altering cellular metabolism .

Transport and Distribution

Within cells and tissues, POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. For instance, the compound can accumulate in the mitochondria, where it interacts with electron transport chain proteins .

Subcellular Localization

The subcellular localization of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with components of the electron transport chain. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The mitochondrial localization allows the compound to modulate electron transport and cellular metabolism effectively .

特性

| { "Design of the Synthesis Pathway": "The synthesis of POLY(2,5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) can be achieved through a polycondensation reaction of 2,5-di(hexyloxy)terephthalic acid. The reaction can be carried out in the presence of a catalyst and a suitable solvent.", "Starting Materials": ["2,5-di(hexyloxy)terephthalic acid", "Catalyst", "Solvent"], "Reaction": ["Step 1: Dissolve 2,5-di(hexyloxy)terephthalic acid in a suitable solvent.", "Step 2: Add a catalyst to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Cool the solution to room temperature.", "Step 5: Precipitate the polymer by adding a non-solvent.", "Step 6: Collect the polymer by filtration and wash with a suitable solvent.", "Step 7: Dry the polymer under vacuum."] } | |

| 151897-69-7 | |

分子式 |

(C42H58N2O4)n |

分子量 |

0 |

同義語 |

POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI& |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Isopropylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1175842.png)